Caffeic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sparingly soluble in cold water. Freely soluble in hot water, cold alcohol.

Synonyms

Canonical SMILES

Isomeric SMILES

Caffeic acid is a naturally occurring polyphenolic compound, specifically a hydroxycinnamic acid, with the molecular formula C₉H₈O₄. It is widely distributed in various plants, particularly in coffee beans, fruits, and vegetables. Caffeic acid plays a significant role in plant defense mechanisms and is involved in the biosynthesis of lignin, a key structural component of plant cell walls. This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, making it of considerable interest in both nutritional and pharmaceutical contexts .

The proposed mechanism of action for caffeic acid's health benefits centers on its antioxidant and anti-inflammatory properties. The structure allows it to scavenge free radicals, reducing oxidative stress in cells []. Additionally, it might modulate inflammatory pathways by inhibiting enzymes involved in inflammation []. However, more research is needed to fully understand its mechanism in humans.

Caffeic acid exhibits notable biological activities:

- Antioxidant Activity: It acts as a primary antioxidant by interrupting free radical formation and inhibiting chain reactions that lead to oxidative stress .

- Anti-inflammatory Effects: Caffeic acid has been shown to reduce inflammation markers in various studies.

- Antimicrobial Properties: It demonstrates efficacy against a range of pathogens, making it a potential candidate for natural preservatives in food .

Caffeic acid can be synthesized through several methods:

- Natural Extraction: It is commonly extracted from plant sources such as coffee beans and certain fruits.

- Chemical Synthesis: One notable method involves the modified Wittig reaction to produce caffeic acid derivatives in an aqueous medium at elevated temperatures. This method emphasizes environmentally friendly practices by avoiding harsh reagents .

- Biosynthesis: In plants, caffeic acid is synthesized via the shikimic acid pathway through enzymatic reactions involving phenylalanine ammonia lyase and cinnamate-4-hydroxylase .

Caffeic acid has diverse applications across various fields:

- Food Industry: Used as a natural preservative due to its antioxidant properties.

- Pharmaceuticals: Investigated for potential therapeutic effects against cancer and other diseases due to its anti-inflammatory and antioxidant activities.

- Cosmetics: Incorporated into skincare products for its protective effects against oxidative stress .

Studies have shown that caffeic acid interacts with various biomolecules through conjugation processes. Upon absorption, it undergoes enzymatic modifications such as methylation and glucuronidation, which enhance its solubility and facilitate excretion. These interactions are crucial for its bioavailability and therapeutic efficacy .

Caffeic acid shares structural similarities with several other compounds, notably:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Chlorogenic Acid | Contains caffeoyl moiety | Exhibits stronger antioxidant properties |

| Ferulic Acid | Hydroxycinnamic structure | More potent anti-inflammatory effects |

| p-Coumaric Acid | Precursor in biosynthetic pathway | Less bioactive than caffeic acid |

| Sinapic Acid | Hydroxycinnamic structure | Exhibits distinct antioxidant profiles |

Caffeic acid is unique due to its specific antioxidant mechanisms and the ability to form various derivatives through

Molecular Configuration and Isomeric Forms

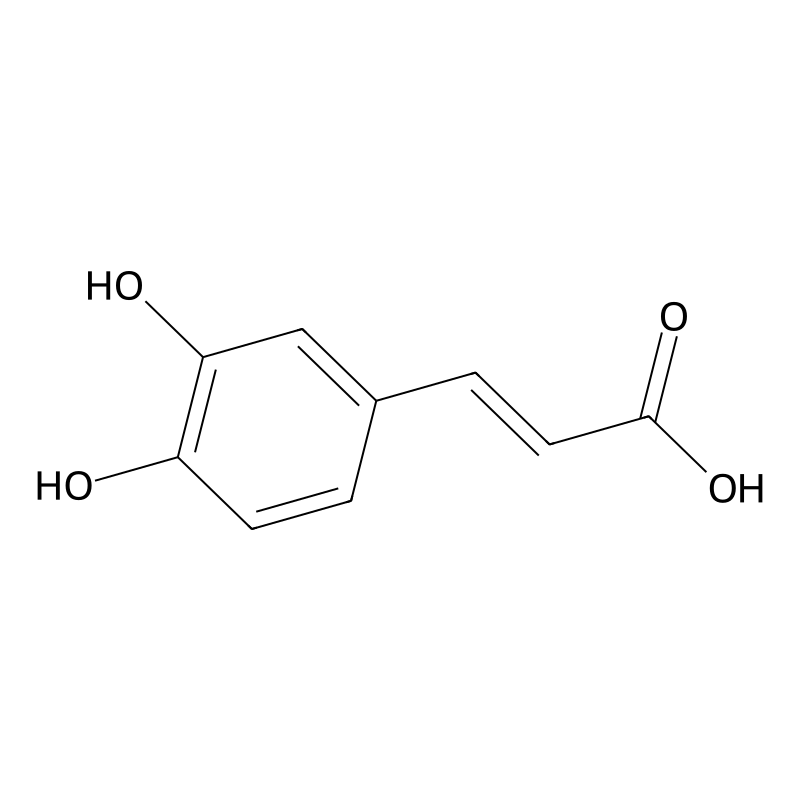

Caffeic acid (IUPAC: (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid) consists of a catechol group (3,4-dihydroxyphenyl) and an acrylic acid moiety (Fig. 1). The trans (E) isomer predominates in nature due to thermodynamic stability, while the cis (Z) form is rare and less stable.

Table 1: Molecular Properties of Caffeic Acid

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₈O₄ | |

| Molecular weight | 180.16 g/mol | |

| Melting point | 223–225°C | |

| Density | 1.54 g/cm³ | |

| pKa (carboxylic acid) | 4.56 | |

| pKa (phenolic OH) | 8.72, 11.2 |

Crystallographic Characteristics and Thermal Stability

Crystallographic studies reveal monoclinic symmetry (space group P2₁/c) with hydrogen-bonded dimers stabilizing the lattice. Thermal gravimetric analysis (TGA) shows decomposition above 220°C, while differential scanning calorimetry (DSC) indicates a sharp endothermic peak at 224°C. Multicomponent crystals with tromethamine exhibit reduced melting points (122–123°C) due to disrupted lattice energy.

Solubility Profile

Caffeic acid is sparingly soluble in cold water (0.5 mg/mL) but highly soluble in polar solvents:

- Ethanol: 25 mg/mL

- Methanol: 30 mg/mL

- DMSO: 50 mg/mL

Non-polar solvents (hexane, chloroform) exhibit negligible solubility (<0.1 mg/mL).

Spectroscopic Signatures

Table 2: Key Spectroscopic Data

The biosynthesis of caffeic acid begins with the fundamental shikimate pathway, which serves as the metabolic bridge between primary carbohydrate metabolism and aromatic compound biosynthesis [21]. This seven-step metabolic pathway converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate, establishing the foundation for all aromatic amino acid production [22]. The shikimate pathway represents the exclusive route for chorismate biosynthesis in microorganisms and plants, while being entirely absent in animals [26].

The initial committed step involves the condensation of phosphoenolpyruvate and erythrose 4-phosphate by 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase to form 3-deoxy-d-arabinoheptulosonate 7-phosphate [27]. This enzyme catalyzes the reaction: phosphoenolpyruvate + d-erythrose 4-phosphate + water → 3-deoxy-d-arabino-hept-2-ulosonate 7-phosphate + phosphate [27]. The enzyme exhibits feedback inhibition by downstream aromatic amino acids, with different isoforms being inhibited by specific amino acids such as phenylalanine and tyrosine [23].

Subsequent enzymatic transformations convert 3-deoxy-d-arabinoheptulosonate 7-phosphate through a series of intermediates including 3-dehydroquinate, 3-dehydroshikimate, and shikimate [24]. The enzyme shikimate dehydrogenase catalyzes the stereoselective reduction of 3-dehydroshikimate to shikimate using nicotinamide adenine dinucleotide phosphate as the reducing agent [24]. This reaction represents a critical control point in the pathway, as shikimate serves as the namesake compound and key metabolic intermediate [24].

The phosphorylation of shikimate by shikimate kinase generates shikimate 3-phosphate, utilizing adenosine triphosphate as the phosphate donor [25]. This reaction follows the stoichiometry: shikimate + adenosine triphosphate → shikimate 3-phosphate + adenosine diphosphate [25]. Shikimate kinase represents one of the rate-limiting enzymes in the pathway and is subject to feedback inhibition by shikimate [4].

The pathway culminates with the formation of 5-enolpyruvylshikimate 3-phosphate through the action of 5-enolpyruvylshikimate 3-phosphate synthase, followed by chorismate synthesis via chorismate synthase [20]. These final steps establish chorismate as the central branch point for aromatic amino acid biosynthesis, particularly phenylalanine and tyrosine, which serve as direct precursors for caffeic acid synthesis [1] [3].

Enzymatic Conversion Mechanisms (Phenylalanine Ammonia Lyase, Cinnamate 4-Hydroxylase, Coumarate 3-Hydroxylase)

The enzymatic conversion of aromatic amino acids to caffeic acid proceeds through the phenylpropanoid pathway, involving three key enzymatic steps [1] [3]. This metabolic route represents the universal pathway for caffeic acid biosynthesis in plants and engineered microbial systems [14].

Phenylalanine ammonia lyase catalyzes the first committed step in phenylpropanoid metabolism by converting phenylalanine to trans-cinnamic acid and ammonia [6]. The enzyme exhibits specificity for l-phenylalanine and, to a lesser extent, l-tyrosine, catalyzing a spontaneous elimination reaction rather than an oxidative deamination [6]. The reaction mechanism involves the formation of a dehydroalanine cofactor within the enzyme active site, facilitating the elimination of ammonia from the substrate [6].

Kinetic studies have revealed that phenylalanine ammonia lyase exhibits negative substrate cooperativity at high phenylalanine concentrations, with Hill coefficients less than 1.0 [29]. The enzyme demonstrates mixed inhibition by ammonia, with inhibition constants of 0.57 ± 0.2 millimolar and 2.54 ± 0.2 millimolar for the two binding modes [29]. These regulatory mechanisms ensure tight control over carbon flux into the phenylpropanoid pathway [29].

Cinnamate 4-hydroxylase, designated as cytochrome P450 family 73A, catalyzes the hydroxylation of trans-cinnamic acid to para-coumaric acid [8] [34]. This cytochrome P450 monooxygenase is associated externally with the endoplasmic reticulum and requires nicotinamide adenine dinucleotide phosphate-cytochrome P450 reductase as an electron donor [34]. The enzyme exhibits high substrate specificity for cinnamic acid and demonstrates typical cytochrome P450 kinetic behavior [8].

Crystal structure analysis of cinnamate 4-hydroxylase reveals a high degree of similarity to other cytochrome P450 proteins, with a unique sequence signature responsible for substrate specificity [34]. The enzyme contains a putative allosteric substrate-binding site in a hydrophobic pocket on the surface, suggesting complex regulatory mechanisms [34]. Steady-state kinetic analysis demonstrates efficient conversion of cinnamic acid to para-coumaric acid with typical Michaelis-Menten kinetics [34].

The final enzymatic step involves coumarate 3-hydroxylase, which catalyzes the hydroxylation of para-coumaric acid to caffeic acid [9] [13]. This enzyme has been identified as a bifunctional peroxidase that oxidizes both ascorbate and 4-coumarate at comparable rates [9]. Unlike other hydroxylases in the lignin pathway, coumarate 3-hydroxylase represents the only non-membrane bound hydroxylase, distinguishing it from the cytochrome P450-dependent enzymes [9].

Recent research has demonstrated that coumarate 3-hydroxylase can catalyze the direct 3-hydroxylation of 4-coumarate to caffeate, bypassing the traditional requirement for coenzyme A activation [13]. This discovery revises previously accepted models of phenylpropanoid biosynthesis and suggests alternative pathways for caffeic acid formation [13].

| Enzyme | Substrate | Product | Cofactor Requirements | Kinetic Parameters |

|---|---|---|---|---|

| Phenylalanine Ammonia Lyase | l-Phenylalanine | trans-Cinnamic Acid | None | Ki = 0.57 ± 0.2 mM (ammonia inhibition) [29] |

| Cinnamate 4-Hydroxylase | trans-Cinnamic Acid | para-Coumaric Acid | NADPH, Cytochrome P450 Reductase | Typical P450 kinetics [34] |

| Coumarate 3-Hydroxylase | para-Coumaric Acid | Caffeic Acid | Ascorbate | Direct hydroxylation mechanism [9] |

Cytochrome P450-Dependent Hydroxylation Processes

Cytochrome P450 enzymes play central roles in caffeic acid biosynthesis, particularly in the hydroxylation reactions that introduce hydroxyl groups at specific positions on the aromatic ring [31] [32]. These heme-thiolate monooxygenases catalyze challenging oxidative reactions by utilizing molecular oxygen and electrons from nicotinamide adenine dinucleotide phosphate [33].

The catalytic cycle of cytochrome P450 enzymes begins with substrate binding to the ferric resting state, causing displacement of the water ligand and a shift in redox potential that enables electron transfer [33]. The first electron reduces the ferric iron to the ferrous state, which then binds molecular oxygen to form a ferrous-dioxy complex [33]. A second electron transfer generates the ferric peroxy anion, which upon protonation forms the ferric hydroperoxo complex [33].

The critical oxidizing species is generated through protonation and fragmentation of the hydroperoxo intermediate, yielding a ferryl porphyrin radical cation (Compound I) [33]. This species is two oxidation states above the resting ferric state and serves as the actual hydroxylating agent [33]. The mechanism typically proceeds with retention of stereochemistry at the reacting carbon, as demonstrated in numerous studies with both cyclic and acyclic substrates [33].

Cytochrome P450 reductase serves as the essential electron transfer partner, belonging to the diflavin oxidoreductase family [31]. The enzyme contains three domains: a flavin mononucleotide-binding domain, a flavin adenine dinucleotide-binding domain, and a connecting domain with a flexible hinge region [31]. Electron transfer proceeds through a complex multiphase process involving hydride transfer from nicotinamide adenine dinucleotide phosphate to flavin adenine dinucleotide, followed by interflavin electron transfer to flavin mononucleotide [31].

The reduction process establishes a transient equilibrium between two-electron reduced states, with electrons ultimately transferred from reduced flavin mononucleotide to cytochrome P450 [31]. The efficiency of this electron transfer system is crucial for caffeic acid biosynthesis, as demonstrated by the requirement for proper stoichiometry between cytochrome P450 and cytochrome P450 reductase [31].

Bacterial cytochrome P450 systems have been extensively studied for caffeic acid production, particularly cytochrome P450 199A2 from Rhodopseudomonas palustris [10]. This enzyme demonstrates unique substrate specificity for aromatic carboxylic acids and can efficiently hydroxylate para-coumaric acid to caffeic acid [10]. Site-directed mutagenesis studies have identified key residues controlling regioselectivity and substrate specificity [10].

The F185L mutant of cytochrome P450 199A2 exhibits 5.5 times higher hydroxylation activity for para-coumaric acid compared to the wild-type enzyme [10]. Whole-cell catalysts expressing this mutant achieved caffeic acid production levels of 15 millimolar (2.8 grams per liter), representing the highest biotechnological production levels achieved at the time [10].

Self-sufficient cytochrome P450 enzymes, which contain redox partners in a single polypeptide chain, offer advantages for biotechnological applications [32]. These systems eliminate the need for separate expression of electron transfer partners and provide more efficient intramolecular electron transfer [32]. The electron transport chain in these systems follows the pathway: nicotinamide adenine dinucleotide phosphate → flavin mononucleotide → [2Fe-2S] cluster → heme [32].

Heterologous Production in Microbial Systems

Heterologous production of caffeic acid in microbial systems has emerged as a sustainable alternative to traditional plant extraction methods [14] [15]. The construction of microbial cell factories enables efficient biosynthesis through metabolic engineering and synthetic biology approaches, utilizing renewable carbon sources for caffeic acid production [14].

Escherichia coli represents the most extensively studied microbial host for caffeic acid production [14] [17]. The endogenous aromatic amino acid biosynthesis pathway provides the necessary precursors, though pathway engineering is required to enhance metabolic flux toward tyrosine and phenylalanine [14]. Multiple strategies have been employed to overcome feedback inhibition and redirect carbon flow toward phenylpropanoid metabolism [14].

Early studies demonstrated caffeic acid production from para-coumaric acid using engineered Escherichia coli expressing coumarate 3-hydroxylase from Saccharothrix espanaensis [14]. Subsequent developments introduced tyrosine ammonia lyase to enable de novo production from glucose, achieving titers of 150 milligrams per liter [14]. Further optimization through deletion of competing pathways and overexpression of rate-limiting enzymes increased production to 766.68 milligrams per liter [14] [38].

Recent breakthroughs have achieved caffeic acid titers of up to 6.17 grams per liter through comprehensive metabolic engineering approaches [17] [14]. These improvements involved enhancing the biosynthesis pathway of flavin adenine dinucleotide cofactor, optimizing transporter expression, and eliminating competing metabolic routes [19]. The highest producing strain utilized tyrosine ammonia lyase from Rhodotorula glutinis and para-coumaric acid 3-hydroxylase from Saccharothrix espanaensis [17].

Saccharomyces cerevisiae has also been employed as a host for caffeic acid production, offering advantages for expressing plant-derived cytochrome P450 enzymes [14] [36]. The eukaryotic cellular machinery provides better support for complex enzyme folding and membrane association required for cytochrome P450 function [14]. Initial studies achieved 11.432 milligrams per liter from glucose using para-coumaric acid 3-hydroxylase from Arabidopsis thaliana [36].

Advanced engineering strategies in Saccharomyces cerevisiae have incorporated multiple genes from the phenylpropanoid pathway, including phenylalanine ammonia lyase from Sorghum bicolor and various cytochrome P450 enzymes from Populus trichocarpa [14]. These comprehensive approaches achieved caffeic acid titers of 5.5 grams per liter, demonstrating the potential for high-level production in yeast systems [14].

The choice of microbial host significantly impacts production efficiency and enzyme expression levels [14] [16]. Prokaryotic systems like Escherichia coli offer rapid growth rates and well-established genetic tools but face challenges expressing plant-specific cytochrome P450 enzymes [16]. Eukaryotic hosts provide better support for complex enzyme systems but typically exhibit slower growth rates and lower production volumes [14].

| Microbial Host | Enzyme Source | Pathway Engineering | Substrate | Maximum Titer (mg/L) | Reference |

|---|---|---|---|---|---|

| Escherichia coli ATCC31882 | R. glutinis TAL, S. espanaensis C3H | tyrR deletion, aroG overexpression | Glucose | 6,170 | [17] |

| Escherichia coli BL21 | P. aeruginosa 4HPA3H | - | para-Coumaric acid | 10,200 | [14] |

| Saccharomyces cerevisiae CEN.PK113-11C | Multiple sources | Comprehensive pathway | Glucose | 5,500 | [14] |

| Escherichia coli ATCC31884 | R. glutinis TAL, E. coli 4HPA3H | aroG overexpression, pheLA deletion | Glucose + Glycerol | 766.68 | [14] |

| Saccharomyces cerevisiae BY4742 | A. thaliana C3H, CPR1 | ARO4, ARO7 overexpression | Glucose | 11.432 | [36] |

Optimization of fermentation conditions plays a crucial role in maximizing caffeic acid production [14] [19]. Medium composition, particularly carbon source concentration and nutrient availability, significantly affects both cell growth and product formation [36]. Temperature control and oxygenation levels must be carefully balanced to support both microbial growth and enzyme activity [14].

The development of robust microbial hosts with improved tolerance to caffeic acid and its precursors represents an ongoing challenge [14] [15]. High concentrations of phenolic compounds can exhibit cytotoxic effects, limiting achievable production titers [37]. Engineering approaches to enhance cellular tolerance include overexpression of efflux pumps and modification of cell membrane composition [19].

Supercritical fluid extraction utilizing carbon dioxide has emerged as a highly effective methodology for caffeic acid isolation, offering superior selectivity and environmental sustainability compared to conventional extraction techniques. The optimization of supercritical fluid extraction parameters is critical for maximizing extraction efficiency while maintaining the integrity of caffeic acid [1] [2].

Process Parameter Optimization

The extraction of caffeic acid using supercritical carbon dioxide requires careful optimization of three primary operational parameters: pressure, temperature, and extraction time. Research has demonstrated that optimal pressure conditions typically range from 250 to 400 bar, with the most effective extraction achieved at 360.08 bar for Spirulina platensis, yielding 72.11 micrograms per gram of dry weight [1]. Temperature optimization reveals that moderate conditions between 32 and 60 degrees Celsius provide the best balance between extraction efficiency and compound stability, with 38.31 degrees Celsius identified as optimal for certain botanical sources [1] [2].

The temporal aspect of supercritical fluid extraction significantly influences yield, with extraction times varying from 15 minutes to 120 minutes depending on matrix characteristics and target concentration. Studies indicate that 57.13 minutes represents an optimal extraction duration for maximizing caffeic acid recovery while minimizing energy consumption [1]. The relationship between these parameters follows a complex interaction pattern where increasing pressure generally enhances solubility, while temperature effects demonstrate a biphasic response due to competing density and volatility factors [3] [4].

Co-solvent Modification Systems

The incorporation of polar co-solvents substantially improves caffeic acid extraction efficiency by enhancing the solvating power of supercritical carbon dioxide for polar phenolic compounds. Ethanol-water mixtures at 78 percent ethanol concentration with 16 percent volume fraction in the supercritical mixture have demonstrated exceptional performance, achieving caffeic acid yields of 1382 micrograms per gram [3]. Methanol co-solvents at 5 percent concentration provide adequate polarity enhancement while maintaining process simplicity [5] [6].

The selection of co-solvent type and concentration directly impacts extraction selectivity and recovery rates. Isopropyl alcohol at 5 percent concentration offers an alternative approach, particularly effective for green coffee bean extraction applications [7]. The mechanism of co-solvent enhancement involves disruption of hydrogen bonding networks within the plant matrix and increased solvation of phenolic hydroxyl groups, facilitating mass transfer from solid to supercritical phase [4].

Response Surface Methodology Applications

Advanced statistical approaches utilizing Box-Behnken design and response surface methodology enable comprehensive optimization of supercritical fluid extraction parameters. These methodologies systematically evaluate interaction effects between pressure, temperature, and time variables, providing mathematical models for predicting optimal extraction conditions [1] [2]. The application of central composite design allows for the identification of synergistic effects between operational parameters that may not be apparent through univariate optimization approaches.

The mathematical modeling of extraction kinetics reveals that caffeic acid recovery follows first-order kinetics with respect to concentration gradient, while mass transfer limitations become significant at higher solid loading ratios. Response surface analysis indicates that the optimal extraction region exists at moderate pressure and temperature combinations, with diminishing returns observed at extreme operational conditions [3] [4].

| Source Material | Optimal Pressure (bar) | Optimal Temperature (°C) | Co-solvent Type | Caffeic Acid Yield (μg/g) |

|---|---|---|---|---|

| Spirulina platensis | 360.08 | 38.31 | None (pure CO₂) | 72.11 [1] |

| Labisia pumila | 283 | 32 | Ethanol-water (78%) | 1382 [3] |

| Echinacea purpurea | 350 | 50-60 | Methanol (5%) | 700-900 [5] |

Microwave-Assisted Extraction Parameters

Microwave-assisted extraction represents a revolutionary approach for caffeic acid isolation, utilizing electromagnetic radiation to enhance mass transfer through selective heating of polar solvents and cellular disruption mechanisms. This methodology demonstrates significant advantages in terms of extraction time reduction, energy efficiency, and enhanced selectivity for phenolic compounds [8] [9].

Power and Temperature Optimization

The optimization of microwave power settings is fundamental to achieving maximum caffeic acid extraction while preventing thermal degradation. Research demonstrates that power levels between 50 and 500 watts provide optimal conditions, with 400 to 500 watts identified as most effective for robust plant matrices [10] [11]. Lower power settings of 50 watts are preferred for delicate matrices such as Clinacanthus nutans, where excessive heating leads to compound degradation [8].

Temperature control during microwave-assisted extraction is critical, as caffeic acid exhibits thermal sensitivity at elevated temperatures. Optimal temperature ranges between 60 and 100 degrees Celsius have been established, with many applications achieving maximum yields at temperatures below 60 degrees Celsius [8] [12]. The relationship between microwave power and achieved temperature is non-linear, influenced by solvent dielectric properties and sample matrix characteristics [13].

The temporal optimization reveals that microwave-assisted extraction achieves maximum efficiency within 3 to 30 minutes, representing a sixty-fold reduction compared to conventional extraction methods [8] [12]. Short extraction times of 3 to 5 minutes are particularly effective for achieving high caffeic acid yields while minimizing energy consumption and processing costs [8] [11].

Solvent System Selection

The selection of appropriate solvent systems for microwave-assisted extraction significantly influences both extraction efficiency and selectivity for caffeic acid. Aqueous ethanol systems at concentrations between 60 and 70 percent demonstrate superior performance for most botanical matrices [10] [13]. Pure water extraction provides excellent results for certain applications, particularly when combined with optimal microwave parameters [8] [12].

Methanol-water mixtures at 65 percent methanol concentration offer enhanced extraction capabilities, achieving caffeic acid contents of 0.45 to 0.65 milligrams per gram of sample [11]. The polarity of the solvent system must be carefully matched to the target compound characteristics, with caffeic acid's hydrophilic nature favoring polar solvent systems [13] [14].

Acetone-water mixtures at 20 percent acetone concentration represent an emerging alternative, providing effective extraction with reduced environmental impact compared to traditional organic solvents [15]. The dielectric properties of these solvent systems enhance microwave energy absorption, leading to improved heating efficiency and extraction rates [16].

Solid-to-Liquid Ratio Optimization

The solid-to-liquid ratio significantly impacts both extraction efficiency and economic feasibility of microwave-assisted extraction processes. Optimal ratios typically range from 1:5.7 to 1:50, depending on matrix characteristics and target concentration requirements [9] [11] [13]. Lower ratios such as 1:5.7 minimize solvent consumption while maintaining adequate extraction efficiency [15].

Higher ratios up to 1:50 may be necessary for matrices with low caffeic acid concentrations or when maximum recovery is prioritized over solvent economy [11]. The optimization of this parameter requires balancing extraction efficiency, processing costs, and downstream concentration requirements [13] [14].

| Source Material | Optimal Power (W) | Optimal Temperature (°C) | Extraction Time (min) | Caffeic Acid Content (mg/g) |

|---|---|---|---|---|

| Clinacanthus nutans | 50 | <60 | 3 | 2.89 [8] |

| Potato peels | 63 | 80-90 | 15 | 1.33 [13] |

| Dendropanax morbifera | 300-400 | 60-80 | 10-20 | 3.5-4.2 [17] |

Solid-Phase Microextraction Techniques

Solid-phase microextraction techniques provide exceptional sensitivity and selectivity for caffeic acid analysis and isolation, offering significant advantages in terms of sample preparation efficiency, solvent consumption reduction, and analytical precision. These methodologies encompass various approaches including hollow fiber techniques, dispersive microextraction, and molecularly imprinted polymer systems [18] [19] [20].

Hollow Fiber Microextraction Systems

Hollow fiber solid-liquid phase microextraction represents an innovative approach for caffeic acid isolation, utilizing carbon nanotube-reinforced fibers to achieve exceptional extraction efficiency and selectivity [18] [21]. This methodology enables simultaneous extraction and preconcentration of caffeic acid from complex matrices with detection limits ranging from 0.1 to 0.5 nanograms per milliliter [18] [22].

The optimization of hollow fiber microextraction involves careful selection of fiber materials, with carbon nanotube reinforcement providing enhanced surface area and improved mass transfer characteristics [18] [21]. Extraction times typically range from 30 to 45 minutes, achieving recovery rates between 85 and 95 percent across various sample matrices [18]. The pH optimization reveals that acidic conditions between pH 2 and 7 provide optimal extraction efficiency for caffeic acid [18] [22].

The mechanism of hollow fiber extraction involves partitioning of caffeic acid from the sample matrix into the fiber lumen, followed by desorption using appropriate organic solvents [21] [22]. This approach eliminates matrix interferences while providing substantial sample cleanup, making it particularly suitable for complex biological and environmental samples [18].

Magnetic Dispersive Microextraction

Magnetic dispersive micro-solid phase extraction utilizing metal-organic framework nanocomposites represents a cutting-edge approach for caffeic acid isolation [20] [23]. The Fe₃O₄@SiO₂@Ti-MOF nanocomposite sorbents demonstrate exceptional extraction efficiency, achieving recovery rates up to 99.76 percent with detection limits as low as 0.016 nanograms per milliliter [20].

The optimization of magnetic dispersive microextraction parameters reveals that pH 4.8, 9 milligrams of sorbent material, and 5 minutes of sonication provide optimal extraction conditions [20]. The magnetic properties of the sorbent enable rapid separation and recovery, while the metal-organic framework structure provides selective binding sites for caffeic acid [20] [23].

This methodology offers significant advantages in terms of extraction speed, typically requiring only 5 to 15 minutes for complete extraction, and excellent reproducibility with relative standard deviations below 8.66 percent [20]. The reusability of magnetic sorbents contributes to improved economic sustainability and reduced environmental impact [20].

Molecularly Imprinted Polymer Microextraction

Molecularly imprinted polymer microextraction provides exceptional selectivity for caffeic acid through template-based recognition mechanisms [24] [25] [26]. These systems utilize caffeic acid as a template molecule during polymer synthesis, creating specific binding sites with complementary size, shape, and chemical functionality [24] [26].

The performance of molecularly imprinted polymer systems demonstrates superior selectivity compared to conventional C18 solid-phase extraction, with enhanced affinity for caffeic acid and related phenolic compounds [24] [26]. Recovery rates typically range from 80 to 92 percent, with detection limits between 0.5 and 2.0 nanograms per milliliter [24] [25].

The optimization of molecularly imprinted polymer microextraction involves careful selection of functional monomers, cross-linking agents, and extraction conditions [25] [26]. Deep eutectic solvents have been successfully incorporated as elution solutions, achieving recovery rates up to 82.32 percent while maintaining environmental sustainability [25].

| Extraction Method | Sorbent Material | Detection Limit (ng/mL) | Recovery (%) | Application |

|---|---|---|---|---|

| Hollow Fiber SPME | Carbon nanotubes | 0.1-0.5 | 85-95 | Plant extracts [18] |

| Magnetic Dispersive μ-SPE | Fe₃O₄@SiO₂@Ti-MOF | 0.016-0.021 | 95-99.76 | Environmental waters [20] |

| Molecularly Imprinted SPME | Caffeic acid-templated polymers | 0.5-2.0 | 80-92 | Food samples [24] |

Green Solvent Systems for Sustainable Isolation

Green solvent systems represent the forefront of sustainable extraction technology for caffeic acid isolation, offering environmentally benign alternatives to conventional organic solvents while maintaining or enhancing extraction efficiency. These systems encompass deep eutectic solvents, natural deep eutectic solvents, ionic liquids, and aqueous solvent mixtures [15] [27] [28].

Deep Eutectic Solvent Applications

Deep eutectic solvents formed from choline chloride and glycerol demonstrate exceptional performance for caffeic acid extraction, achieving extraction efficiencies between 82 and 95 percent while offering complete biodegradability and minimal environmental impact [25] [27] [29]. The choline chloride to glycerol molar ratio of 1:2 provides optimal physicochemical properties for phenolic compound extraction [25] [27].

The mechanism of deep eutectic solvent extraction involves hydrogen bonding interactions between the solvent components and caffeic acid hydroxyl groups, facilitating efficient mass transfer from plant matrices [27] [29]. These solvents demonstrate remarkable selectivity for phenolic compounds while maintaining low toxicity and excellent recyclability [27] [30].

Temperature optimization for deep eutectic solvent extraction reveals that conditions between 60 and 90 degrees Celsius provide optimal extraction efficiency without compromising compound stability [27] [29]. The "two-in-one" concept enables the use of caffeic acid simultaneously as both reactant and solvent component, eliminating the need for additional organic solvents [27].

Natural Deep Eutectic Solvent Systems

Natural deep eutectic solvents composed of betaine and triethylene glycol offer exceptional sustainability advantages while achieving extraction efficiencies between 75 and 90 percent for caffeic acid isolation [31] [32]. These systems utilize naturally occurring components that are completely biodegradable and demonstrate minimal toxicity to biological systems [31].

The optimization of natural deep eutectic solvent extraction reveals that moderate temperatures between 40 and 80 degrees Celsius provide optimal conditions for caffeic acid recovery [31] [32]. The addition of water at concentrations up to 50 percent can enhance extraction efficiency while maintaining the beneficial properties of the eutectic system [31].

Comparative studies demonstrate that natural deep eutectic solvents achieve extraction yields comparable to conventional organic solvents while operating at milder conditions and producing extracts with enhanced antimicrobial activity [31] [32]. The selectivity of these systems for polar phenolic compounds makes them particularly suitable for caffeic acid isolation from complex matrices [31].

Ionic Liquid Extraction Systems

Ionic liquid extraction systems utilizing imidazolium-based compounds demonstrate excellent performance for caffeic acid isolation, with extraction efficiencies ranging from 70 to 85 percent depending on cation alkyl chain length and anion selection [28] [33]. The [C₄mim]Br and [C₈mim]Br ionic liquids have been identified as particularly effective for phenolic acid extraction [28].

The mechanism of ionic liquid extraction involves π-π interactions between the imidazolium aromatic ring and caffeic acid, combined with hydrogen bonding interactions that enhance solubility and selectivity [28] [33]. The tunability of ionic liquid properties through structural modification enables optimization for specific extraction requirements [28].

Temperature optimization for ionic liquid extraction systems reveals that conditions between 50 and 80 degrees Celsius provide optimal extraction efficiency while maintaining ionic liquid stability [28] [33]. The recyclability of ionic liquids through simple separation and purification procedures contributes to improved process sustainability [28].

Aqueous Green Solvent Mixtures

Aqueous ethanol and acetone mixtures represent practical green solvent alternatives for caffeic acid extraction, offering reduced environmental impact compared to pure organic solvents while maintaining extraction efficiency [15] [34]. Ethanol-water mixtures at concentrations between 20 and 70 percent achieve extraction efficiencies up to 85 percent [15].

Acetone-water mixtures at 20 percent acetone concentration demonstrate particular effectiveness for simultaneous extraction of caffeic acid, chlorogenic acid, and caffeine from coffee-derived materials [15]. These systems provide extraction yields of 0.832 milligrams of chlorogenic acid per gram and 1.47 milligrams of caffeine per gram while achieving total polyphenol contents of 4.37 milligrams gallic acid equivalents per gram [15].

The optimization of aqueous green solvent systems reveals that extraction temperatures between 25 and 70 degrees Celsius provide optimal conditions for caffeic acid recovery while minimizing energy consumption [15] [34]. The selection of optimal water content balances extraction efficiency with downstream processing requirements and environmental considerations [15].

| Green Solvent Type | Composition | Extraction Efficiency (%) | Environmental Impact | Recyclability |

|---|---|---|---|---|

| Deep Eutectic Solvents | Choline chloride : Glycerol (1:2) | 82-95 | Very low [27] | Excellent [27] |

| Natural Deep Eutectic Solvents | Betaine : Triethylene glycol | 75-90 | Very low [31] | Good [31] |

| Ionic Liquids | [C₄mim]Br, [C₈mim]Br | 70-85 | Low to moderate [28] | Good to excellent [28] |

| Aqueous Ethanol | Ethanol : Water (20-70%) | 60-85 | Low [15] | Limited [15] |

Physical Description

Yellow solid; Slightly soluble in cold water, soluble in hot water; [Merck Index] Light yellow powder; [MSDSonline]

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 1.15

1.35

Decomposition

Melting Point

Decomposes at 223-225 °C (Softens at 194 °C).

225 °C

UNII

GHS Hazard Statements

H315 (94.23%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (94.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (92.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (96.15%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (82.69%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

In an attempt to understand the antihyperglycemic action of caffeic acid, the myoblast C2C12 cells were employed to investigate the glucose uptake in the present study. Caffeic acid enhanced the uptake of radioactive glucose into C2C12 cells in a concentration-dependent manner. Similar effect of phenylephrine on the uptake of radioactive glucose was also observed in C2C12 cells. Prazosin attenuated the action of caffeic acid in a way parallel to the blockade of phenylephrine. Effect of caffeic acid on alpha1-adrenoceptors was further supported by the displacement of [3H]prazosin binding in C2C12 cells. Moreover, the glucose uptake-increasing action of phenylephrine in C2C12 cells was inhibited by the antagonists of alpha1A-adrenoceptors, both tamsulosin and WB 4101, but not by the antagonist of alpha1B-adrenoceptors, chlorethylclonidine (CEC). The presence of alpha1A-adrenoceptors in C2C12 cells can thus be considered. Similar inhibition of the action of caffeic acid was also obtained in C2C12 cells co-incubating these antagonists. An activation of alpha1A-adrenoceptors seems responsible for the action of caffeic acid in C2C12 cells. In the presence of U73312, the specific inhibitor of phospholipase C, caffeic acid-stimulated uptake of radioactive glucose into C2C12 cells was reduced in a concentration-dependent manner and it was not affected by U73343, the negative control of U73312. Moreover, chelerythrine and GF 109203X diminished the action of caffeic acid at concentrations sufficient to inhibit protein kinase C. Therefore, the obtained data suggest that an activation of alpha1A-adrenoceptors in C2C12 cells by caffeic acid may increase the glucose uptake via phospholipase C-protein kinase C pathway.

Caffeic acid (CA, 3,4-dihydroxycinnamic acid), at 2% in the diet, had been shown to be carcinogenic in forestomach and kidney of F344 rats and B6C3F1 mice. Based on its occurrence in coffee and numerous foods and using a linear interpolation for cancer incidence between dose 0 and 2%, the cancer risk in humans would be considerable. In both target organs, tumor formation was preceded by hyperplasia, which could represent the main mechanism of carcinogenic action. The dose-response relationship for this effect was investigated in male F344 rats after 4-week feeding with CA at different dietary concentrations (0, 0.05, 0.14, 0.40, and 1.64%). Cells in S-phase of DNA replication were visualized by immunohistochemical analysis of incorporated 5-bromo-2'-deoxyuridine (BrdU), 2 hr after intraperitoneal injection. In the forestomach, both the total number of epithelial cells per millimeter section length and the unit length labeling index of BrdU-positive cells (ULLI) were increased, about 2.5-fold, at 0.40 and 1.64%. The lowest concentration (0.05%) had no effect. At 0.14%, both variables were decreased by about one-third. In the kidney, the labeling index in proximal tubular cells also indicated a J-shaped (or U-shaped) dose response with a 1.8-fold increase at 1.64%. In the glandular stomach and in the liver, which are not target organs, no dose-related effect was seen. The data show a good correlation between the organ specificity for cancer induction and stimulation of cell division. With respect to the dose-response relationship and the corresponding extrapolation of the animal tumor data to a human cancer risk, a linear extrapolation appears not to be appropriate.

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

501-16-6

Metabolism Metabolites

In rats, chlorogenic acid is hydrolysed in the stomach and intestine to caffeic and quinic acids. A number of metabolites have been identified. Glucuronides of meta-coumaric acid and meta-hydroxyhippuric acid appear to be the main metabolites in humans. After oral administration of caffeic acid to human volunteers, O-methylated derivatives (ferulic, dihydroferulic and vanillic acids) were excreted rapidly in the urine, while the meta-hydroxyphenyl derivatives appeared later. The dehydroxylation reactions were ascribed to the action of intestinal bacteria.

Caffeic Acid has known human metabolites that include (2S,3S,4S,5R)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid and (2S,3S,4S,5R)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Phenprobamate

Methods of Manufacturing

Isolation from green coffee: Wolfrom et al., J. Agr. Food Chem. 8, 58 (1960); from roasted coffee: Krasemann, Arch. Pharm. 293, 721 (1960). Formation by acid hydrolysis of chlorogenic acid: Fiedler, Arzneimittel-Forsch. 4, 41 (1954); Whiting, Carr, Nature 180, 1479 (1957); Guern, C.A. 61, 9965h (1964).

Interactions

Female ICR/Ha mice, nine weeks of age, were fed a diet containing 0.06 mmol/g (10 g/kg of diet) caffeic acid (purity, 99%). From experimental day 8, the mice were also given 1 mg benzo(a)pyrene by gavage twice a week for four weeks. The diet containing caffeic acid was removed three days after the last benzo(a)pyrene treatment. Mice were killed at 211 days of age. In the 17 effective mice, the number of forestomach tumors (> or = 1 mm)/mouse (histology unspecified) was significantly decreased by caffeic acid (p < 0.05) (3.1 versus 5.0 tumors/mouse among 38 mice treated with benzo(a)pyrene alone).